molecular formula C10H16 B1666886 2,6-Dimethyl-2,4,6-octatriene CAS No. 673-84-7

2,6-Dimethyl-2,4,6-octatriene

Cat. No. B1666886
CAS RN: 673-84-7
M. Wt: 136.23 g/mol
InChI Key: GQVMHMFBVWSSPF-SOYUKNQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-2,4,6-octatriene, also known as Alloocimene, is an ocimene that consists of octa-2,4,6-triene bearing methyl substituents at positions 2 and 6 . It is a natural product found in Camellia sinensis, Angelica gigas, and other organisms .


Synthesis Analysis

2,6-Dimethyl-2,4,6-octatriene is one of the major constituents of Fissistigma maclurei Merr and was identified in Alphanso mangoes using GC-MS . It is produced by the flash pyrolysis or photochemical isomerization of a-pinene .


Molecular Structure Analysis

The molecular formula of 2,6-Dimethyl-2,4,6-octatriene is C10H16 . The IUPAC name is (4E,6E)-2,6-dimethylocta-2,4,6-triene . The InChI is InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-4H3/b8-6+,10-5+ .


Physical And Chemical Properties Analysis

2,6-Dimethyl-2,4,6-octatriene is a clear, almost colorless liquid . It has a molecular weight of 136.23 g/mol . The refractive index n20/D is 1.542 (lit.) and the density is 0.811 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalyst Development

Research has shown the development of a highly selective and efficient catalyst for 1,3-butadiene dimerization. This process, using a palladium carbene catalyst, led to the unexpected selectivity switch from telomerization to dimerization, yielding 1,3,7-octatriene (Harkal et al., 2005).

Synthesis Methods

There has been a notable advancement in synthesis methods. For example, a new synthesis method for carotenoids key intermediate 2,7-dimethyl-2,4,6-octatriene 1,8-dial was developed, showcasing high reaction selectivity and simple process control (Wen & Bio, 2011).

EPR Study of Radical Cations

An Electron Paramagnetic Resonance (EPR) study explored the monomeric and dimeric radical cations of 2,5-dimethyl-2,4-hexadiene and 2,7-dimethyl-2,4,6-octatriene. This study was significant in understanding the chemical behavior of these compounds under specific conditions (Prasad et al., 1988).

Biological Activity Analysis

A study on 4-Hydroxy-3,7-dimethyl-2,6-octadienal (5-Hydroxycitral) derived from 3,7-Dimethyl-2,6-octadienal (Citral) revealed its biological activity against Sarcoma 180, demonstrating potential therapeutic applications (Iriye et al., 1984).

Reactive States of Ions

The decomposition routes of molecular ions of various octatrienes were studied, offering insights into the reactive states of these ions. This research contributes to our understanding of chemical reactions at the molecular level (Rennekamp & Hoffman, 1975).

Copolymerization Studies

Research has been conducted on the copolymerization of isobutene with 2,4,6-octatriene and other triconjugated trienes. This study provides valuable information for the development of new polymeric materials (Priola et al., 1981).

Safety And Hazards

2,6-Dimethyl-2,4,6-octatriene is classified as a combustible liquid and is harmful if swallowed . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

(4E,6E)-2,6-dimethylocta-2,4,6-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-4H3/b8-6+,10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVMHMFBVWSSPF-SOYUKNQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C=CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C=C/C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883936
Record name 2,4,6-Octatriene, 2,6-dimethyl-, (4E,6E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name trans,trans-2,6-Dimethyl-2,4,6-octatriene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21630
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2,6-Dimethyl-2,4,6-octatriene

CAS RN

3016-19-1, 673-84-7
Record name trans-Alloocimene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3016-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alloocimene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alloocimene, (4E,6E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003016191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alloocimene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-Octatriene, 2,6-dimethyl-, (4E,6E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,6-Octatriene, 2,6-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,6-Octatriene, 2,6-dimethyl-, (4E,6E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E,E)-2,6-dimethylocta-2,4,6-triene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-dimethylocta-2,4,6-triene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLOOCIMENE, (4E,6E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TF53L340E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-2,4,6-octatriene
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-2,4,6-octatriene
Reactant of Route 3
2,6-Dimethyl-2,4,6-octatriene
Reactant of Route 4
2,6-Dimethyl-2,4,6-octatriene
Reactant of Route 5
2,6-Dimethyl-2,4,6-octatriene
Reactant of Route 6
2,6-Dimethyl-2,4,6-octatriene

Citations

For This Compound
331
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
AM Api a, D. Belsito b, D. Botelho a, M. Bruze c, GA Burton Jr. d, J. Buschmann e, ML Dagli f, M. Date a, W. Dekant g, C. Deodhar a, M. Francis a, AD Fryer h, L. Jones a, K. Joshi a, S. La …
A Priola, C Corno, M Bruzzone, S Cesca - Polymer Bulletin, 1981 - Springer
The cationic homogeneous Copolymerization at low temperature of 2,4,6-octatriene (OT), 1,3,5-heptatriene (HPT), 2,5-dimethyl-1,3,5-hexatriene (DMH) and alloocimene (AO) with …
Number of citations: 8 link.springer.com
RSH Liu, Y Butt - Journal of the American Chemical Society, 1971 - ACS Publications
Figure 1.(a) Direct irradiation of dilute solutions of cis, cis-2, 6-dimethyl-2, 4, 6-octatriene (CC).(b) Photosensitized irradiation of dilute solutions of cú, cM-2, 6-dimethyl-2, 4, 6-octatriene (…
Number of citations: 36 pubs.acs.org
E Quintana-Rodriguez, LE Rivera-Macias… - Fungal Ecology, 2018 - Elsevier
Fungi emit a diverse blend of volatile organic compounds (VOCs) that mediate multiple fungus-fungus interactions. Plants emit VOCs as well, which can serve as resistance-inducing …
Number of citations: 77 www.sciencedirect.com
AA Cossé, RJ Bartelt - Journal of Chemical Ecology, 2000 - Springer
A male-produced aggregation pheromone was demonstrated in Colopterus truncatus Randall (Coleoptera: Nitidulidae) by gas chromatographic comparisons of male and female …
Number of citations: 60 link.springer.com
JE Milks, JE Lancaster - The Journal of Organic Chemistry, 1965 - ACS Publications
Alloocimene, a mixture of two stereoisomers of 2, 6-dimethyl-2, 4, 6-octatriene, when treated with maleic anhydride gives two isomeric adducts, resulting from the addition of maleic …
Number of citations: 19 pubs.acs.org
K Kishimoto, K Matsui, R Ozawa… - Plant and Cell …, 2005 - academic.oup.com
Green leafy volatiles or isoprenoids are produced after mechanical wounding or pathogen/herbivore attacks in higher plants. We monitored expression profiles of the genes involved in …
Number of citations: 310 academic.oup.com
H Cheng, J Chen, S Chen, D Wu, D Liu, X Ye - Food Research International, 2015 - Elsevier
Chinese bayberry (Myrica rubra Sieb. et Zucc.) is one of the most popular and valuable fruits in China because of its unique and exquisite flavor. In this study, headspace solid-phase …
Number of citations: 98 www.sciencedirect.com
LA Goldblatt, S Palkin - Journal of the American Chemical Society, 1941 - ACS Publications
Thermal isomerization studies of a- and ß-pinene in the past have been confined largely to the liquid state (below 160) or to the vapor phase at relatively hightemperatures (above 4500).…
Number of citations: 110 pubs.acs.org
LA Goldblatt, S Palkin - Journal of the American Chemical Society, 1944 - ACS Publications
¿ H,¿ H,(2, 6-dimethyl-2, 4, 6-octatriene) is of the greatest interest, both from a practical and theoretical point of view. Thesimultaneous formation of the monocyclic hydrocarbons a- and/3…
Number of citations: 16 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.